3-Bromo-4-fluoro-2-methylaniline
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Overview
Description
3-Bromo-4-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoro-2-methylaniline can be synthesized through several methods. One common route involves the bromination and fluorination of 2-methylaniline. The process typically includes:
Bromination: 2-Methylaniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or acyl chlorides in the presence of Lewis acids.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with different functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Electrophilic Aromatic Substitution: Nitroanilines, acylanilines, and other substituted aromatic compounds.
Scientific Research Applications
3-Bromo-4-fluoro-2-methylaniline is used in various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds and bioactive molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and electronic devices.
Biochemistry: It is employed in the study of enzyme inhibitors and other biochemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with different substitution pattern.
2-Bromo-4-methylaniline: Lacks the fluorine atom.
4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group
Uniqueness
3-Bromo-4-fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups allows for versatile applications in various fields, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-bromo-4-fluoro-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSNHJXCNDHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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